2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid
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Overview
Description
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with ethyl and methyl groups, and an amino propanoic acid side chain. Thienopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the ethyl and methyl groups, followed by the attachment of the amino propanoic acid side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the amino propanoic acid side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core.
Scientific Research Applications
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid
- N-(6-Ethyl-2-Methylthieno[2,3-d]pyrimidin-4-yl)phenylalanine
Uniqueness
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid is unique due to its specific substitution pattern and the presence of the amino propanoic acid side chain. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C12H15N3O2S |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H15N3O2S/c1-4-8-5-9-10(13-6(2)12(16)17)14-7(3)15-11(9)18-8/h5-6H,4H2,1-3H3,(H,16,17)(H,13,14,15) |
InChI Key |
ICXSLMCMDCTVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC(C)C(=O)O |
Origin of Product |
United States |
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